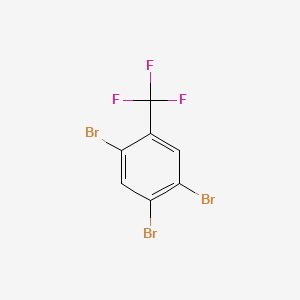
1,2,4-Tribromo-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Br3F3. It is a derivative of benzene, where three bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2,4-trifluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated and fluorinated benzoic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Brominated and fluorinated benzoic acids.
- Complex aromatic compounds formed through coupling reactions .
Scientific Research Applications
1,2,4-Tribromo-5-(trifluoromethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of advanced materials with specific electronic and optical properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Environmental Studies: To study the behavior and fate of halogenated organic compounds in the environment
Mechanism of Action
The mechanism of action of 1,2,4-Tribromo-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .
Comparison with Similar Compounds
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 1,2,4-Trifluorobenzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
Uniqueness: 1,2,4-Tribromo-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific electronic effects, making it valuable for various research applications .
Properties
Molecular Formula |
C7H2Br3F3 |
|---|---|
Molecular Weight |
382.80 g/mol |
IUPAC Name |
1,2,4-tribromo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br3F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
InChI Key |
NREAWFXZNQDPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















